molecular formula C7H4N4 B1609047 3H-Imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 773884-58-5

3H-Imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No. B1609047
M. Wt: 144.13 g/mol
InChI Key: OZYNGTUTZIFTBW-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound . It is a part of the imidazopyridine group, which is known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine has been a subject of intense research for numerous decades . A regioselective approach for the synthesis of 2-substituted 3H-imidazo[4,5-b]pyridine and 1H-imidazo[4,5-b]pyridine has been reported . The authors obtained products with yields from medium to excellent (49%–95%) .


Molecular Structure Analysis

The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridine and its derivatives are known to undergo a variety of chemical reactions. For instance, they can be synthesized through cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .

Scientific Research Applications

Medicinal Chemistry

Imidazo[4,5-b]pyridine derivatives have shown significant medicinal potential . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been extensively described as inhibitors of Aurora A kinase (AURAKA), a promising molecular target for cancer therapy . The correlation between antiproliferative and antioxidant activity has been studied using in vitro assay methods .

Antimicrobial Activity

New imidazo[4,5-b]pyridine derivatives have been synthesized and their antimicrobial features have been explored based on experimental and theoretical studies . The structures of synthesized compounds were elucidated on the basis of different spectral data .

Antiviral Activity

The synthesized derivatives of imidazo[4,5-b]pyridines have been evaluated for their antiviral activity against different strains of human coronavirus, influenza virus, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

Inhibitors of c-MET Kinases

Imidazo[4,5-b]pyridine derivatives have been described as inhibitors of c-MET kinases . These kinases play a crucial role in the development and progression of various types of cancers . Therefore, inhibitors of c-MET kinases with an imidazo[4,5-b]pyridine core may be useful for stopping carcinogenesis .

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been studied for their potential as corrosion inhibitors . The inhibition of corrosion is a complex interfacial phenomenon, in which the affinity of the inhibitor to adsorb onto the protected metal surface is the key factor .

properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYNGTUTZIFTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406226
Record name 3H-Imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Imidazo[4,5-b]pyridine-6-carbonitrile

CAS RN

773884-58-5
Record name 3H-Imidazo[4,5-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
OK Al-Duaij, MEA Zaki, ARBA El Gazzar - Molecules, 2016 - mdpi.com
1-alkyl aryl-5-amino-4-(cyanoformimidoyl)imidazoles 4 were reacted with malononitrile and 2-amino-1,1,3-propenetricarbonitrile under mild experimental conditions, which led to 5-…
Number of citations: 8 www.mdpi.com
MEA Zaki, MF Proença - Tetrahedron, 2007 - Elsevier
1-Aryl-5-amino-4-cyanoformimidoyl imidazoles were reacted with acyl and sulfonyl acetonitriles, under mild experimental conditions, leading to imidazo[4,5-b]pyridines and imidazo[4,5-…
Number of citations: 33 www.sciencedirect.com
IMM Othman, MAM Gad-Elkareem, K Aouadi… - Bioorganic …, 2020 - Elsevier
In our effort of discovering new antimicrobial agents, a novel series of imidazo[4,5-b]pyridine-5-thione scaffolds were designed and synthesized and their chemical structures were …
Number of citations: 39 www.sciencedirect.com
IMM Othman, MAM Gad-Elkareem, M Snoussi… - Journal of Molecular …, 2020 - Elsevier
Thirteen fused pyridine derivatives have been designed, synthesized and characterized by 1 H NMR, 13 C NMR and IR spectral data and elemental analysis. Their in vitro antimicrobial …
Number of citations: 43 www.sciencedirect.com
R Clayton, CA Ramsden - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
The preparations of 4‐ and 5‐nitro‐1‐vinylimidazole (2 and 7) are described. Selective reduction of the nitro group using Fe/dil.HCl is achieved for the 4‐nitro derivative but this is not …
Number of citations: 4 onlinelibrary.wiley.com
MC Nicastri, D Lehnherr, Y Lam… - Journal of the …, 2020 - ACS Publications
Primary amines are an important structural motif in active pharmaceutical ingredients (APIs) and intermediates thereof, as well as members of ligand libraries for either biological or …
Number of citations: 77 pubs.acs.org
JA Crawford, W Fraser, CA Ramsden - Synthesis, 2009 - thieme-connect.com
9-Methylsulfanyl pyridine-stretched adenine and hypoxanthine derivatives have been prepared via regioselective reaction of a 5-aminoimidazole with 2-(bis-methylsulfanylmethylene) …
Number of citations: 4 www.thieme-connect.com

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